1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
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Overview
Description
- Its chemical formula is C₁₃H₁₇ClN₂ , and its molecular weight is approximately 236.75 g/mol .
- The compound’s structure features a chlorophenyl group, a thiadiazole ring, and a guanidine functional group.
1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine: is a complex organic molecule that combines aromatic, heterocyclic, and guanidine moieties.
Preparation Methods
Industrial Production: Industrial-scale production methods are scarce, but research laboratories may synthesize it for specialized studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, but specific products would require further investigation.
Scientific Research Applications
Biology: It might serve as a probe for biological studies due to its unique structure.
Medicine: Investigate its pharmacological properties, such as potential antiviral or antibacterial effects.
Industry: Limited applications due to its rarity, but it could inspire novel drug design.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Its combination of aromatic, heterocyclic, and guanidine features sets it apart.
Similar Compounds: While rare, related compounds include , , and .
Remember that detailed experimental data for this compound may be scarce, but its structural complexity makes it an intriguing subject for further investigation
Properties
Molecular Formula |
C15H14ClN7OS2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C15H14ClN7OS2/c1-8-22-23-15(26-8)25-7-11-6-12(24)20-14(19-11)21-13(17)18-10-4-2-9(16)3-5-10/h2-6H,7H2,1H3,(H4,17,18,19,20,21,24) |
InChI Key |
BCTTWEPDLLRHSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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